Product packaging for 2-Pyridinecarbothioamide(Cat. No.:CAS No. 5346-38-3)

2-Pyridinecarbothioamide

Cat. No.: B155194
CAS No.: 5346-38-3
M. Wt: 138.19 g/mol
InChI Key: HYKQYVSNFPWGKQ-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2S B155194 2-Pyridinecarbothioamide CAS No. 5346-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2-carbothioamide
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InChI

InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HYKQYVSNFPWGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
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DSSTOX Substance ID

DTXSID90201625
Record name Picolinamide, thio-
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Molecular Weight

138.19 g/mol
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CAS No.

5346-38-3
Record name 2-Pyridinecarbothioamide
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Record name Picolinamide, thio-
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Record name 5346-38-3
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Record name Picolinamide, thio-
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Record name Thiopicolinamide
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Steric and Electronic Tuning of the Ligand:the Catalytic Activity and Selectivity of Metal Complexes Are Highly Dependent on the Steric and Electronic Properties of the Ligands.benchchem.comin Pyridine 2 Carbothioamide, Modifications Can Be Made to Both the Pyridine Ring and the Thioamide Group.

Pyridine (B92270) Ring Substitution: Introducing electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electron density at the metal center. rsc.org Electron-donating groups generally increase the electron density on the metal, which can enhance the catalytic activity in certain oxidative reactions. Conversely, electron-withdrawing groups can make the metal center more Lewis acidic, which can be beneficial in reactions that require substrate activation.

N-Substitution on the Thioamide: The substituent on the nitrogen atom of the thioamide group can be varied to introduce steric bulk and chiral elements. researchgate.net In asymmetric catalysis, the use of chiral N-substituents is a common strategy to induce enantioselectivity. The size and shape of this substituent can create a chiral pocket around the metal center, effectively discriminating between different approaches of the substrate.

Supramolecular Interactions:in Some Cases, Non Covalent Interactions Between the Ligand and the Substrate Can Play a Significant Role in the Catalytic Process. Hydrogen Bonding, π π Stacking, and Other Weak Interactions Can Help to Pre Organize the Substrate in the Active Site of the Catalyst, Leading to Enhanced Reactivity and Selectivity. the Design of Pyridine 2 Carbothioamide Ligands with Specific Functional Groups That Can Engage in These Interactions is a Promising Strategy for Developing Highly Efficient Catalytic Systems.

By carefully considering these design principles, it is possible to develop novel and highly effective catalysts based on pyridine-2-carbothioamide for a wide range of chemical transformations.

Structure Activity Relationship Sar and Lead Optimization in Drug Discovery

Comprehensive SAR Studies of Pyridine-2-carbothioamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a compound by systematically altering its chemical structure. For Pyridine-2-carbothioamide derivatives, these studies have been crucial in elucidating the key structural features required for their therapeutic effects.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of Pyridine-2-carbothioamide derivatives can be significantly modulated by introducing various substituents at different positions of the pyridine (B92270) ring and the N-phenyl ring.

Research has demonstrated that the nature and position of substituents on the N-phenyl ring of N-phenyl substituted pyridine-2-carbothioamides (PCAs) play a critical role in their cytotoxic activity. A systematic variation of these substituents has shown that more lipophilic ligands tend to exhibit higher cytotoxicity. For instance, lipophilic PCAs have demonstrated cytotoxicity in the low micromolar range, with one of the most potent compounds in a series showing an IC50 value of 1.1μM against HCT116 colon cancer cells. nih.gov This correlation between lipophilicity and cytotoxicity is a recurring theme in the SAR of these compounds.

In the context of anticancer activity, the substitution pattern on the phenyl ring of PCA ligands dictates the cytotoxicity of their ruthenium (Ru) complexes. researchgate.net Lipophilic PCAs with smaller substituents like fluorine, chlorine, bromine, or methyl groups have resulted in the most cytotoxic Ru complexes. researchgate.net Specifically, the Ru(cym)Cl complex of a p-fluoro substituted PCA was identified as a highly active compound. mdpi.comsemanticscholar.org

Furthermore, in the pursuit of anti-inflammatory agents, modifications on the pyridine ring have been explored. For example, a chloro group at the meta position of the pyridine ring of a carbothioamide derivative resulted in the most potent urease inhibition with an IC50 value of 1.07 ± 0.043 µM. mdpi.com In contrast, an electron-donating methyl group at the ortho position of the pyridine ring of a carbothioamide showed specific inhibition with an IC50 value of 6.41 ± 0.023 µM. mdpi.com

Table 1: Impact of Substituent Modifications on the Biological Activity of Pyridine-2-carbothioamide Derivatives

Base Scaffold Substituent Position Biological Activity IC50 Value Cell Line/Enzyme Reference
N-phenyl-pyridine-2-carbothioamideLipophilic groupsPhenyl ringCytotoxicity1.1 µMHCT116 nih.gov
Pyridine-2-carbothioamide Ru ComplexFluorop-position of phenyl ringAnticancer-- mdpi.comsemanticscholar.org
Pyridine-2-carbothioamideChlorometa-position of pyridine ringUrease Inhibition1.07 ± 0.043 µMUrease mdpi.com
Pyridine-2-carbothioamideMethylortho-position of pyridine ringUrease Inhibition6.41 ± 0.023 µMUrease mdpi.com

Exploration of Bioisosteric Replacements and Analog Design

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic properties. In the context of Pyridine-2-carbothioamide analogs, this approach has been utilized to fine-tune their biological profiles.

In a broader context of drug design, various bioisosteric replacements for different functional groups are well-established. For example, a phenyl group can often be replaced by a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been demonstrated as a successful bioisosteric strategy in the development of quorum sensing inhibitors, suggesting potential avenues for modifying pyridine-2-carbothioamide itself. rsc.org Such replacements can alter the compound's electronics, polarity, and metabolic stability, thereby influencing its biological activity.

Rational Design and Optimization Strategies

The journey from a promising "hit" compound to a viable "lead" candidate involves a meticulous process of rational design and optimization. This process leverages computational tools and synthetic chemistry to enhance the desired pharmacological properties while minimizing undesirable ones.

Hit-to-Lead Identification and Advancement

The identification of a "hit" from a screening campaign is the first step in a long journey. The advancement of this hit to a "lead" status requires a detailed investigation of its SAR and the identification of a modifiable scaffold. For pyridine carboxamide derivatives, phenotypic screening of compound libraries has been a successful approach to identify initial hits. asm.orgresearchgate.netnih.gov For instance, a pyridine carboxamide derivative, MMV687254, was identified as a promising anti-tubercular agent from the Pathogen Box library. asm.orgresearchgate.netnih.gov

Structure-Based Drug Design (SBDD) and Virtual Screening Methodologies

Structure-based drug design (SBDD) and virtual screening are powerful computational techniques that have accelerated the drug discovery process. These methods rely on the three-dimensional structure of the biological target to design or identify molecules that can bind to it with high affinity and selectivity.

Molecular docking, a key component of SBDD, has been employed to understand the binding interactions of Pyridine-2-carbothioamide derivatives with their target enzymes. For example, docking studies of pyridine carbothioamide analogs with enzymes like human nitric oxide synthase, COX-1, and COX-2 have helped in rationalizing their anti-inflammatory activity. tandfonline.com Similarly, docking studies have been used to elucidate the binding mode of pyridine carboxamide and carbothioamide derivatives with the urease enzyme, revealing key interactions such as hydrogen bonding and π-π stacking. mdpi.com

Virtual screening methodologies can be used to screen large compound libraries in silico to identify potential hits before embarking on expensive and time-consuming experimental screening. This approach allows for a more focused and efficient discovery of novel bioactive molecules.

Development of Promising Lead Candidates with Favorable Pharmacological Profiles

Through the application of SAR studies and rational design strategies, several promising lead candidates based on the Pyridine-2-carbothioamide scaffold have been developed.

In the area of anticancer research, ruthenium(II) complexes of pyridine-2-carbothioamides have emerged as promising candidates for orally active metallodrugs. nih.gov These complexes have demonstrated excellent drug-likeness and cytotoxicity in the low micromolar range. nih.gov Careful modifications of the N-phenyl ring of the PCA ligand and the metal center have led to the identification of potent antiproliferative agents. mdpi.comsemanticscholar.org

For anti-inflammatory applications, certain pyridine carbothioamide analogs have shown potent activity. For instance, compound R4 exhibited the most potent anti-inflammatory activity in an in vivo model, while compound R6 showed the lowest IC50 value in an in vitro anti-inflammatory assay. researchgate.nettandfonline.com

Furthermore, in the fight against tuberculosis, a detailed SAR study of a pyridine carboxamide hit led to the identification of a novel lead candidate with activity against drug-resistant strains of M. tuberculosis. asm.orgresearchgate.netnih.gov

Table 2: Promising Lead Candidates Based on Pyridine-2-carbothioamide

Lead Candidate/Series Therapeutic Area Key Findings Reference
Ruthenium(II) complexes of PCAsAnticancerOrally active, low micromolar cytotoxicity, good drug-likeness. nih.gov
Pyridine carbothioamide analog (R4)Anti-inflammatoryMost potent in an in vivo model. researchgate.nettandfonline.com
Pyridine carbothioamide analog (R6)Anti-inflammatoryLowest IC50 value in an in vitro assay. researchgate.nettandfonline.com
Optimized Pyridine CarboxamideAnti-tubercularActive against drug-resistant M. tuberculosis. asm.orgresearchgate.netnih.gov
5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6)Urease InhibitorSignificant activity with an IC50 of 1.07 ± 0.043 µM. mdpi.com
pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)Urease InhibitorSignificant activity with an IC50 of 2.18 ± 0.058 µM. mdpi.com

Computational and Theoretical Investigations of Pyridine 2 Carbothioamide Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecular systems. For Pyridine-2-carbothioamide and its derivatives, these computational methods have been instrumental in understanding their structure, reactivity, and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comaps.org It has been widely applied to Pyridine-2-carbothioamide systems to determine their most stable three-dimensional arrangements (geometry optimization) and to analyze the distribution of electrons within the molecule. mdpi.comunito.itdergipark.org.tr

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), have been used to compute optimized ground state structures and frequencies for Pyridine-2-carbothioamide and its derivatives. mdpi.comsemanticscholar.orgbohrium.com These calculations provide accurate information on bond lengths, bond angles, and dihedral angles, which often show good correlation with experimental data obtained from techniques like X-ray crystallography. semanticscholar.orgbohrium.com For instance, in one study, the calculated bond length for the S-C bond was 1.767 Å, which is comparable to the experimental value of 1.737 Å. semanticscholar.org

Furthermore, DFT is utilized to understand the electronic properties, which are crucial for predicting how the molecule will interact with other molecules or biological targets. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.net

For Pyridine-2-carbothioamide systems, a smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater potential for intramolecular charge transfer. researchgate.net This analysis helps in predicting the most reactive sites within the molecule. unesp.br Various reactivity descriptors, such as chemical potential (µ), electronegativity (χ), chemical hardness (η), chemical softness (S), and electrophilicity (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
Pyridine-2-carbothioamide Derivative 1-0.15064-0.035472-3.133 dergipark.org.tr
Thieno[2,3-b]pyridine Derivative (Compound 10)-5.52-3.621.9 arabjchem.org
Zn(II) Hydrazone Complex 1-2.803 (LUMO)Data Not Available1.083 (Hardness) mdpi.com

Electrostatic Potential Maps and Molecular Surface Properties

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for understanding and predicting intermolecular interactions, including drug-receptor and enzyme-substrate interactions. semanticscholar.org

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. semanticscholar.org Green usually denotes areas of neutral potential. semanticscholar.org

For Pyridine-2-carbothioamide and its analogs, MEP analysis helps to identify the nucleophilic and electrophilic sites, providing insights into how these molecules might interact with biological targets. semanticscholar.orgd-nb.info For example, the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the carbothioamide group are often identified as key nucleophilic sites.

Molecular Modeling and Dynamics Simulations in Drug Discovery

Computational techniques like molecular docking and molecular dynamics simulations are indispensable in modern drug discovery, allowing for the prediction and analysis of interactions between small molecules and their biological targets.

Molecular Docking for Ligand-Target Interaction Prediction and Scoring

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). tandfonline.comresearchgate.net This technique is widely used to screen virtual libraries of compounds and to predict the binding affinity and mode of interaction between a ligand and its target protein. tandfonline.comsmolecule.com

In the context of Pyridine-2-carbothioamide, molecular docking studies have been performed to investigate its potential as an inhibitor of various enzymes. nih.gov These studies have shown that Pyridine-2-carbothioamide derivatives can form stable complexes with target proteins through various non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. tandfonline.comsmolecule.com The docking score, a numerical value that estimates the binding affinity, is often used to rank and prioritize compounds for further experimental testing. A more negative docking score generally indicates a stronger binding affinity. tandfonline.com

DerivativeTarget ProteinDocking Score (kcal/mol)Key InteractionsReference
5-(Pyridin-2-yl)thiophene-2-carbothioamideDNA gyrase-8.7Hydrogen bonding with Arginine-136, π-π stacking with Tyrosine-123 smolecule.com
Pyridine carbothioamide analog (R3, 6-bromo-substituted)COX-2-6.4Hydrogen bonding, van der Waals, π-alkyl interactions tandfonline.com
Pyridine carbothioamide analog (R6, 5-chloro-substituted)COX-2-6.4Hydrogen bonding, van der Waals, π-alkyl interactions tandfonline.com
Pyridine carbothioamide analog (R4, 6-methoxy-substituted)COX-2-6.3Hydrogen bond with ASN368, carbon-hydrogen, alkyl, π-alkyl, π-donor hydrogen bonds, π-π bonds tandfonline.com
Pyrazolo[4,3-c]pyridine derivatives (4a, 5a)5KTUData Not AvailableData Not Available niscpr.res.in

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the conformational flexibility of both the ligand and the target protein and to evaluate the stability of the ligand-protein complex predicted by molecular docking. researchgate.net

By simulating the behavior of the complex in a solvated environment over a period of nanoseconds, MD simulations can provide detailed insights into the dynamic nature of the binding interactions. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation can indicate the stability of the complex. researchgate.net A stable complex will generally exhibit smaller fluctuations in RMSD values. These simulations can confirm the persistence of key interactions observed in docking and reveal other transient interactions that contribute to binding stability.

Tautomerism Studies and their Pharmacodynamic Implications

The biological activity of a molecule is intrinsically linked to its structure. researchgate.net For compounds capable of existing in multiple, interconvertible isomeric forms, known as tautomers, this relationship becomes even more complex. Tautomerism is a critical phenomenon to consider in drug design, as different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, and consequently, different pharmacodynamic and pharmacokinetic profiles. researchgate.netchemrxiv.org The study of tautomeric equilibria provides crucial insights into the structure-activity relationship (SAR) and helps in understanding the interactions between a compound and its biological target. researchgate.net

Pyridine-2-carbothioamide can theoretically exist in two primary tautomeric forms: the amide (thione) form and the iminothiol (thiol) form. The thione form contains a C=S double bond, while the thiol form features a C-S single bond and an S-H group. Computational and experimental studies on structurally related compounds, such as 1-(pyridinecarbonyl)-4-substituted thiosemicarbazides, have consistently shown that the tautomer containing the thione group is the most stable. researchgate.net This stability is a key factor in determining which form is predominant under physiological conditions and thus most likely to interact with biological targets.

The pharmacodynamic implications of tautomerism are significant. The different electronic and steric profiles of the thione and thiol forms can lead to varied binding affinities for a target receptor or enzyme. For instance, the hydrogen bonding capacity of the two forms differs; the thione form has a hydrogen bond acceptor at the sulfur atom, whereas the thiol form has a hydrogen bond donor. This can fundamentally alter the binding mode and strength with a protein. chemrxiv.org

Furthermore, tautomerism can influence a compound's lipophilicity, a key parameter affecting its ability to cross biological membranes and reach its site of action. Studies on pyridine-2(1H)-one derivatives, which exhibit a similar lactam-lactim tautomerism, have demonstrated that the equilibrium between the tautomers significantly affects their n-octanol/water distribution coefficients. nih.gov Electron-withdrawing substituents were found to favor the less polar tautomer, highlighting how chemical modifications can shift the tautomeric equilibrium and, consequently, the pharmacodynamic properties of the compound. nih.gov Therefore, understanding and predicting the predominant tautomeric form of pyridine-2-carbothioamide and its derivatives is essential for designing molecules with optimal biological activity.

Table 1: Tautomeric Forms of Pyridine-2-carbothioamide

Tautomeric FormChemical StructureKey Functional Group
Amide (Thione)Thione formC=S (Thione)
Iminothiol (Thiol)Thiol formS-H (Thiol)

In Silico Prediction and Assessment of ADME Profiles

The journey of a drug candidate from administration to its target site and its eventual elimination from the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico computational tools have become indispensable for forecasting the ADME profile of novel compounds based on their molecular structure. imist.manih.gov

For pyridine-2-carbothioamide and its derivatives, various ADME parameters have been predicted using computational models such as SwissADME. nih.govnih.gov These predictions provide a preliminary assessment of the compound's drug-likeness and pharmacokinetic behavior. Key parameters evaluated include physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.

Studies on a series of pyridine carbothioamide derivatives have shown that these molecules generally exhibit favorable ADME profiles. For example, many derivatives are predicted to have high gastrointestinal (GI) absorption and good oral bioavailability. nih.gov Lipinski's rule of five, a widely used guideline to assess drug-likeness, is often met by these compounds, suggesting a higher probability of them being successful oral drug candidates. nih.govmdpi.com

The topological polar surface area (TPSA) is another critical parameter, as it correlates with a molecule's ability to permeate cell membranes. Pyridine carbothioamide derivatives have been shown to possess TPSA values within a range that suggests good membrane permeability. nih.gov Furthermore, predictions regarding blood-brain barrier (BBB) permeability and interaction with drug-metabolizing enzymes like cytochrome P450 (CYP) isoforms are vital for assessing potential central nervous system effects and drug-drug interactions. mdpi.com Computational models predict that many pyridine-2-carbothioamide derivatives are not inhibitors of major CYP enzymes, which is a favorable characteristic. mdpi.com

The bioavailability score, which amalgamates various ADME parameters, often indicates that these compounds have good potential for oral administration. imist.mamdpi.com The tables below summarize the predicted ADME properties for the parent compound, Pyridine-2-carbothioamide, and a representative derivative, providing a comparative view of their drug-like characteristics.

Table 2: Predicted Physicochemical and Lipophilicity Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (o/w)Topological Polar Surface Area (Ų)
Pyridine-2-carbothioamideC6H6N2S138.191.1564.97
5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamideC7H7ClN4S214.681.85104.62

Data for Pyridine-2-carbothioamide generated using SwissADME. Data for the derivative sourced from Naseer et al. (2022). nih.gov

Table 3: Predicted Pharmacokinetic Properties

CompoundGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
Pyridine-2-carbothioamideHighNoNoNoNoNoNoNo
5-chloropyridine-2-yl-methylene hydrazine carbothioamideHighNoNoYesNoNoYesNo

Data for Pyridine-2-carbothioamide generated using SwissADME. Data for the derivative sourced from Naseer et al. (2022). nih.gov

Table 4: Predicted Drug-Likeness and Bioavailability

CompoundLipinski #violationsBioavailability Score
Pyridine-2-carbothioamide00.55
5-chloropyridine-2-yl-methylene hydrazine carbothioamide00.55

Data for Pyridine-2-carbothioamide generated using SwissADME. Data for the derivative sourced from Naseer et al. (2022). nih.gov

Advanced Analytical Methods for Pyridine 2 Carbothioamide Research

Spectrofluorimetric Techniques for Ultrasensitive Detection

Spectrofluorimetry offers a powerful tool for trace and pico-trace level detection due to its inherent sensitivity and selectivity. While direct spectrofluorimetric methods for Pyridine-2-carbothioamide are not extensively documented, research on its derivatives highlights the potential of this technique. A notable example involves the use of N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA), a derivative of Pyridine-2-carbothioamide, for the determination of thallium species. nih.govrsc.org

The method is based on the principle that the non-fluorescent PQCTA reagent undergoes an oxidative reaction in a slightly acidic solution with Thallium(III) to yield a highly fluorescent oxidized product. nih.govrsc.orgresearchgate.net This reaction allows for the direct measurement of fluorescence intensity in an aqueous solution. The determination of Thallium(I) is achieved by its rapid oxidation to Thallium(III) using bromine water, followed by the same fluorimetric measurement. nih.govresearchgate.net The concentration of Thallium(I) can then be calculated from the difference in fluorescence values before and after oxidation. researchgate.net This approach is advantageous as it is simple, rapid, and does not require complex equipment or solvent extraction procedures. nih.gov The method demonstrates exceptional sensitivity, with a detection limit as low as 0.16 ng L⁻¹. nih.govresearchgate.net

Table 1: Spectrofluorimetric Determination using a Pyridine-2-carbothioamide Derivative

Parameter Description Reference
Reagent N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA) nih.govrsc.org
Analyte Thallium (Tl) nih.govrsc.orgresearchgate.net
Principle Oxidation of non-fluorescent PQCTA by Tl(III) to a highly fluorescent product. nih.gov
Excitation Wavelength (λex) 324 nm rsc.orgresearchgate.net
Emission Wavelength (λem) 379 nm rsc.orgresearchgate.net
Linear Range 0.001–600 µg L⁻¹ nih.govresearchgate.net
Detection Limit 0.16 ng L⁻¹ nih.govresearchgate.net

| Matrix | Biological samples, vegetables, food, soil, and water. | researchgate.net |

Preconcentration and Separation Methods for Environmental and Biological Samples

Analyzing Pyridine-2-carbothioamide in environmental and biological samples often requires preconcentration and separation steps to remove interfering matrix components and enhance detection sensitivity. Standard methods developed for pyridine (B92270) and its derivatives are applicable for this purpose.

For aqueous samples, a common procedure involves distillation followed by solvent extraction. iaea.org This two-step process helps to isolate the target analyte from the complex sample matrix. For solid samples such as soil, more rigorous extraction techniques are employed. These can include a distillation-extraction procedure, direct acidic extraction, or Soxhlet extraction. iaea.org The choice of method depends on the specific characteristics of the soil matrix and the concentration of the analyte. These sample preparation techniques, when coupled with sensitive analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS), allow for low detection limits, reaching 0.01 mg/kg in soil and 0.2 µg/l in water for pyridine. iaea.org Another approach for determining pyridine in environmental samples involves its reaction with cyanogen (B1215507) bromide to form glutaconic aldehyde, which is then coupled with a chromogenic agent like 4-aminosalicylic acid; the resulting dye is extracted into an organic solvent for spectrophotometric analysis. researchgate.net

Chromatographic and Electrophoretic Approaches for Purity and Quantitative Analysis

Chromatographic and electrophoretic techniques are the cornerstones for assessing the purity and performing quantitative analysis of Pyridine-2-carbothioamide and related compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been successfully developed and validated for the quantitative analysis of structurally similar compounds, such as N-alkyloxypyridinecarboximidamides. nih.gov These methods demonstrate excellent linearity, with regression coefficients typically exceeding 0.999. nih.gov The high sensitivity of LC-MS/MS allows for very low limits of detection (LOD) and quantification (LOQ), reported to be in the ranges of 0.013 to 0.025 ng mL⁻¹ and 0.1 to 0.25 ng mL⁻¹, respectively. nih.gov Such methods are invaluable for monitoring reaction kinetics and for the precise quantification of the compound in various research and development stages. nih.gov Purity is often further confirmed through a combination of techniques including elemental analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). mdpi.com

Capillary Electrophoresis (CE) provides an alternative and powerful separation technique. Specifically, Capillary Zone Electrophoresis (CZE) has been used to separate metal complexes of pyridine derivatives. For instance, a method was developed for the separation and detection of lanthanides complexed with pyridine-2-carboxylic acid. nih.gov The technique achieves complete separation of 14 different lanthanides by using competing ligands (hydroxyisobutyric acid and formic acid) to improve resolution. nih.gov The complexes are monitored using direct UV detection at 210 nm, with detection limits reported to be between 0.53 and 0.96 µg/mL. nih.gov This demonstrates the utility of CE for the analysis of pyridine-based compounds that can form charged species or complexes.

Table 2: Chromatographic and Electrophoretic Methods for Analysis of Pyridine-2-carbothioamide and Related Compounds

Technique Application Key Parameters Detection Limit (LOD/DL) Reference
LC-MS/MS Quantitative analysis of N-(2-ethylhexyloxy)pyridine-2-carboximidamide. Linearity (R²) > 0.999 0.013–0.025 ng mL⁻¹ nih.gov

| Capillary Electrophoresis (CZE) | Separation of lanthanide complexes with pyridine-2-carboxylic acid. | Buffer: 0.8 mmol/L picolinic acid, 10 mmol/L HIBA, 25 mmol/L formic acid (pH 4.7); Detection: UV at 210 nm. | 0.53–0.96 µg/mL | nih.gov |

Catalytic Applications of Pyridine 2 Carbothioamide and Its Metal Complexes

Pyridine-2-carbothioamide as Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. Pyridine-2-carbothioamide derivatives, with their inherent chirality when appropriately substituted, or their ability to form chiral complexes with metal centers, have garnered attention as effective ligands in asymmetric transformations. The combination of the pyridine (B92270) nitrogen and the thioamide sulfur as coordinating atoms provides a bidentate chelation motif that can create a well-defined and rigid chiral environment around the metal center, thus enabling high levels of stereocontrol.

Asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of complex organic molecules. Molybdenum-catalyzed AAA reactions have been shown to be highly regio- and enantioselective, often providing complementary selectivity to the more commonly used palladium-catalyzed systems. nih.govsigmaaldrich.com While direct studies on pyridine-2-carbothioamide as a ligand in Mo-catalyzed AAA are not extensively documented, research on structurally related pyridine-2-carboxamide ligands provides significant insights into the potential of this class of compounds.

Research on carbohydrate-based pyridine-2-carboxamides has demonstrated their effectiveness in molybdenum-catalyzed AAA. researchgate.net For instance, bis(pyridine-2-carboxamides) derived from α-D-glucose and α-D-mannose have been used as ligands in the reaction of allylic carbonates with dimethyl malonate. researchgate.net These reactions, promoted by a molybdenum(0) precursor, proceed via an η³-allylmolybdenum(II) intermediate. researchgate.net The stereochemical outcome of the reaction is dictated by the chiral ligand, which controls the facial selectivity of the nucleophilic attack on the allyl fragment. High enantioselectivities (up to 99% ee) and regioselectivities have been achieved with these systems. researchgate.net

The success of these pyridine-2-carboxamide ligands can be attributed to several factors. The rigid carbohydrate backbone provides a well-defined chiral scaffold, while the pyridine and amide moieties coordinate to the molybdenum center, creating a chiral pocket that directs the incoming nucleophile. The electronic properties of the pyridine ring can also be tuned to influence the catalytic activity. It is reasonable to extrapolate that chiral pyridine-2-carbothioamide ligands would behave similarly, with the thioamide group potentially offering different electronic and steric properties compared to the amide, which could lead to unique reactivity and selectivity profiles. The softer sulfur atom of the thioamide might exhibit different bonding characteristics with the molybdenum center, influencing the stability and reactivity of the catalytic intermediates.

Ligand TypeSubstrateNucleophileMetalEnantiomeric Excess (ee)RegioselectivityReference
Carbohydrate-based bis(pyridine-2-carboxamide)Methyl (E)-3-phenyl-2-propenyl carbonateDimethyl malonateMo(0)up to 99%49:1 (branched) researchgate.net
Carbohydrate-based bis(pyridine-2-carboxamide)Methyl rac-1-phenyl-2-propenyl carbonateDimethyl malonateMo(0)up to 96%- researchgate.net

Table 1: Molybdenum-Catalyzed Asymmetric Allylic Alkylation with Pyridine-2-carboxamide Ligands

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as chiral sulfoxides are important building blocks for pharmaceuticals and agrochemicals. Dioxomolybdenum(VI) complexes have been widely investigated as catalysts for this reaction due to their ability to activate oxidants such as hydrogen peroxide. researchgate.netnih.gov The catalytic cycle generally involves the coordination of the sulfide (B99878) to the molybdenum center, followed by oxygen transfer from a coordinated peroxide species.

While specific examples of pyridine-2-carbothioamide complexes in molybdenum-promoted sulfoxidation are not abundant in the literature, studies on related Schiff base and pyridine-carboxamide ligands offer valuable insights. For instance, dioxomolybdenum(VI) complexes with Schiff base ligands derived from salicylaldehyde (B1680747) derivatives have been shown to be effective catalysts for the oxidation of sulfides. epa.gov

More directly relevant is the use of a binuclear dioxomolybdenum(VI) complex with a bis(2-pyridinecarboxamide) ligand for the oxidative desulfurization of fuel, which involves the oxidation of sulfur-containing compounds. mdpi.comresearchgate.net This complex demonstrated high efficiency in oxidizing benzothiophene (B83047) derivatives to their corresponding sulfoxides and sulfones using hydrogen peroxide as the oxidant. mdpi.com The pyridine and amide groups play a crucial role in stabilizing the molybdenum center in a high oxidation state and facilitating the catalytic cycle.

Given these findings, it is highly probable that dioxomolybdenum(VI) complexes of pyridine-2-carbothioamide would also be active catalysts for sulfoxidation. The thioamide moiety could potentially influence the catalytic activity and selectivity through its electronic and steric effects. The sulfur atom of the ligand could interact with the molybdenum center, leading to a different coordination environment compared to carboxamide ligands, which might affect the catalyst's reactivity and its interaction with the sulfide substrate and the oxidant. Further research in this area could lead to the development of novel and efficient catalysts for asymmetric sulfoxidation.

CatalystSubstrateOxidantProductConversion/YieldReference
Binuclear dioxomolybdenum(VI) bis(2-pyridinecarboxamide) complexDibenzothiopheneH₂O₂Dibenzothiophene sulfoxide/sulfoneHigh efficiency mdpi.comresearchgate.net
Dioxomolybdenum(VI) Schiff base complexThioanisoleH₂O₂Thioanisole sulfoxideHigh conversion researchgate.netepa.gov

Table 2: Molybdenum-Promoted Oxidation of Sulfur Compounds with Pyridine-Containing Ligands

Photocatalytic Hydrogen Generation Utilizing Pyridine-2-carbothioamide Complexes

The production of hydrogen from water using sunlight is a promising strategy for clean energy generation. This process typically involves a photosensitizer that absorbs light, a catalyst that facilitates the reduction of protons to hydrogen, and a sacrificial electron donor. Cobalt complexes have emerged as effective and earth-abundant catalysts for the hydrogen evolution reaction (HER).

Recent studies have highlighted the potential of N-substituted 2-pyridinecarbothioamides as ligands in cobalt-based photocatalytic systems for hydrogen generation. researchgate.net Mixed-ligand cobalt(III) complexes containing a polypyridyl ligand (such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline) and an N-(3,5-bis(trifluoromethyl)phenyl)pyridine-2-carbothioamide (PCA-(CF₃)₂) ligand have been synthesized and characterized. researchgate.net

Electrochemical and photochemical studies revealed that these complexes are active catalysts for the HER. researchgate.net The introduction of the pyridine-2-carbothioamide ligand was found to anodically shift the Co(II)/Co(I) redox potential, which is a key step in the catalytic cycle. researchgate.net The proposed mechanism involves the reduction of the Co(III) precatalyst to a Co(I) species, which then reacts with a proton source to generate a cobalt-hydride intermediate. Subsequent reaction of this intermediate, either with another proton or another hydride species, leads to the liberation of hydrogen gas and regeneration of the catalyst.

In photocatalytic experiments using [Ru(bpy)₃]²⁺ as a photosensitizer and triethanolamine (B1662121) as a sacrificial electron donor, the cobalt complexes containing the pyridine-2-carbothioamide ligand exhibited significant hydrogen evolution activity. researchgate.net The rates of hydrogen production were comparable to, and in some aspects surpassed, those of standard cobalt-based catalysts under similar conditions. researchgate.net These findings underscore the potential of pyridine-2-carbothioamide ligands in the design of efficient and robust molecular catalysts for solar fuel production.

CatalystPhotosensitizerSacrificial DonorHydrogen Evolution Rate (mmol H₂·mol⁻¹cat·min⁻¹)Turnover Number (TON)Reference
Co(bpy)₂(PCA-(CF₃)₂)₂Ru(bpy)₃₂Triethanolamine270091 (over 3h) researchgate.net
Co(phen)₂(PCA-(CF₃)₂)₂Ru(bpy)₃₂Triethanolamine2600140 (over 3h) researchgate.net

Table 3: Photocatalytic Hydrogen Generation with Cobalt-Pyridine-2-carbothioamide Complexes

Design Principles for Pyridine-2-carbothioamide-Based Catalytic Systems

The design of effective catalytic systems based on pyridine-2-carbothioamide ligands relies on a fundamental understanding of structure-activity relationships. rsc.org Several key principles guide the development of these catalysts for specific applications.

Future Perspectives and Interdisciplinary Research Directions for Pyridine 2 Carbothioamide

Exploration of Undiscovered Biological Targets and Disease Indications

While Pyridine-2-carbothioamide and its derivatives have shown promise in areas like cancer and inflammation, the full spectrum of their biological activity remains largely uncharted. tandfonline.com Future research will focus on identifying new molecular targets and, consequently, new therapeutic applications for this class of compounds.

The quest for novel anti-inflammatory agents is a key area of interest. Although some pyridine (B92270) carbothioamide analogs have demonstrated significant anti-inflammatory effects, the precise mechanisms of action are not fully understood and may involve pathways independent of traditional inflammatory markers. tandfonline.com This suggests the existence of undiscovered biological targets that could pave the way for a new class of anti-inflammatory drugs with potentially fewer side effects. researchgate.net

Furthermore, the antimicrobial properties of Pyridine-2-carbothioamide warrant deeper investigation. ontosight.ai With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. researchgate.net Research into the specific microbial enzymes and pathways inhibited by this compound could lead to the development of effective treatments for a range of bacterial and fungal infections. ontosight.aiontosight.ai

The potential of Pyridine-2-carbothioamide derivatives in neurodegenerative diseases, such as Alzheimer's, also presents a compelling avenue for future studies. rsc.org The ability of related metal complexes to interact with biological targets associated with these conditions opens the door to developing novel therapeutic strategies. rsc.org

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the Pyridine-2-carbothioamide scaffold. These powerful computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that relates the chemical structure of a molecule to its biological activity, is a prime example. researchgate.netresearchgate.net By combining QSAR with machine learning algorithms like neural networks, researchers can build predictive models to screen large virtual libraries of Pyridine-2-carbothioamide analogs and identify those with the highest potential for a desired therapeutic effect. researchgate.netresearchgate.net This approach has already been explored for modeling the anti-tyrosinase activity of related compounds and for predicting antitubercular activity. researchgate.netresearchgate.net

Molecular docking simulations, another key computational method, allow scientists to visualize and predict how these compounds bind to specific biological targets. tandfonline.com This information is invaluable for understanding their mechanism of action and for designing new derivatives with improved potency and selectivity. tandfonline.com For instance, docking studies have been used to investigate the interaction of pyridine carbothioamide analogs with enzymes like cyclooxygenase (COX) and nitric oxide synthase. tandfonline.com

Looking ahead, the synergy between AI, machine learning, and traditional experimental approaches will undoubtedly expedite the journey from initial discovery to clinical application for new Pyridin-2-carbothioamide-based therapeutics.

Applications in Sensing and Functional Materials Science

Beyond its therapeutic potential, the unique chemical properties of Pyridine-2-carbothioamide make it a valuable building block for the development of advanced materials. ontosight.ai Its ability to form complexes with transition metals is particularly noteworthy, opening up applications in catalysis, optics, and electronics. ontosight.ai

The development of fluorescent chemical sensors is a promising area of research. nih.govencyclopedia.pub The synthesis of fluorescent azaheterocycles derived from Pyridine-2-carbothioamide has shown potential for creating sensors capable of detecting specific ions or molecules. nih.govencyclopedia.pub These sensors could have applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Furthermore, the electronic properties of Pyridine-2-carbothioamide and its derivatives suggest their potential use in creating organic semiconductors. smolecule.com These materials are essential components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and solar cells. nih.gov The ability to tune the electronic properties of these compounds through chemical modification makes them attractive candidates for next-generation electronic materials. ontosight.ai

The versatility of Pyridine-2-carbothioamide also extends to the synthesis of coordination polymers, which are materials with a repeating network structure composed of metal ions linked by organic ligands. ontosight.ai These materials can exhibit a wide range of interesting properties and have potential applications in gas storage, separation, and catalysis.

Interactive Data Table: Research on Pyridine-2-carbothioamide Derivatives

Derivative ClassResearch FocusKey FindingsPotential Applications
Metal Complexes (Ru, Os, Rh, Ir)Anticancer ActivityShowed potent cytotoxicity and selectivity towards specific molecular targets like plectin. mdpi.comnih.govOrally active metallodrugs for cancer therapy. researchgate.net
Thiophene (B33073) DerivativesBiological ActivityExhibited potential as anti-cancer and antimicrobial agents. smolecule.comDrug development, organic semiconductors, sensors. smolecule.com
Phenyl-Substituted DerivativesAnti-inflammatory ActivityDemonstrated significant anti-inflammatory effects in vivo. tandfonline.comNovel anti-inflammatory drugs. tandfonline.com
Fluorescent AzaheterocyclesPhotophysical PropertiesShowed high fluorescence quantum yields. nih.govencyclopedia.pubFluorescent chemical sensors, bio-imaging. nih.govencyclopedia.pub

Q & A

Basic: What are the standard synthetic routes for Pyridine-2-carbothioamide, and how do reaction conditions influence yield and purity?

Pyridine-2-carbothioamide is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting pyridine-2-carbonyl chloride with ammonium thiocyanate under anhydrous conditions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require inert atmospheres to prevent hydrolysis .
  • Temperature control : Elevated temperatures (60–80°C) improve reaction rates but risk side reactions like cyclization .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product from unreacted thiourea derivatives .
    Yield optimization requires balancing stoichiometry and reaction time, as excess thiocyanate can lead to byproducts .

Basic: What safety protocols are essential when handling Pyridine-2-carbothioamide in laboratory settings?

Pyridine-2-carbothioamide requires strict safety measures due to its potential toxicity and instability:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation .
    Emergency procedures (e.g., spill containment with vermiculite) and disposal via hazardous waste channels are mandatory .

Intermediate: Which spectroscopic techniques are most effective for characterizing Pyridine-2-carbothioamide, and how are spectral data interpreted?

A multi-technique approach ensures accurate characterization:

  • NMR spectroscopy :
    • ¹H NMR : Pyridine protons appear as a doublet (δ 8.5–8.7 ppm), while the thiourea NH₂ group shows broad peaks at δ 9.0–9.5 ppm .
    • ¹³C NMR : The thiocarbonyl carbon resonates at δ 180–185 ppm, distinct from carbonyl analogs .
  • IR spectroscopy : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ ions at m/z 153.1, with fragmentation patterns indicating loss of NH₂ groups .

Advanced: How can computational modeling predict the coordination behavior of Pyridine-2-carbothioamide with transition metals?

Density Functional Theory (DFT) simulations reveal ligand-metal interactions:

  • Binding sites : The thiocarbonyl sulfur and pyridine nitrogen are primary coordination sites, forming stable five-membered chelate rings with metals like Cu(II) or Fe(III) .
  • Charge distribution : Natural Bond Orbital (NBO) analysis quantifies electron donation from ligand to metal, influencing complex stability .
  • Spectroscopic validation : Simulated IR and UV-Vis spectra can be cross-referenced with experimental data to validate binding modes .

Advanced: How does Pyridine-2-carbothioamide compare to other thiourea derivatives in stabilizing metal complexes for catalytic applications?

Comparative studies highlight:

  • Steric effects : The pyridine ring introduces rigidity, reducing conformational flexibility compared to aliphatic thioureas, which enhances selectivity in catalysis .
  • Electronic effects : The electron-withdrawing pyridine group lowers the thiocarbonyl’s electron density, weakening metal-sulfur bonds but increasing oxidative stability .
  • Applications : Pyridine-2-carbothioamide complexes show superior activity in Suzuki-Miyaura couplings compared to phenylthiourea analogs .

Intermediate: What strategies mitigate air and moisture sensitivity in reactions involving Pyridine-2-carbothioamide?

  • Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and purification .
  • Drying agents : Pre-dry solvents with molecular sieves (3Å) and reagents with P₂O₅ .
  • Real-time monitoring : In-situ FTIR or Raman spectroscopy detects moisture-induced degradation .

Advanced: How should researchers resolve contradictions in reported biological activities of Pyridine-2-carbothioamide derivatives?

Address discrepancies through:

  • Meta-analysis : Compare datasets across studies, noting variables like assay type (e.g., MIC vs. IC₅₀) or cell lines used .
  • Dose-response validation : Reproduce conflicting results under standardized conditions (e.g., fixed pH, temperature) .
  • Structural analogs : Synthesize derivatives with modified substituents to isolate structure-activity relationships .

Basic: How can the FINER criteria improve the formulation of research questions on Pyridine-2-carbothioamide’s applications?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles:

  • Feasible : Ensure access to specialized equipment (e.g., inert atmosphere setups) .
  • Novel : Explore understudied areas like photocatalytic degradation mechanisms .
  • Ethical : Adhere to protocols for handling toxic intermediates .

Intermediate: What steps ensure reproducibility when replicating literature procedures for Pyridine-2-carbothioamide synthesis?

  • Detailed documentation : Record exact solvent grades, stirring rates, and cooling gradients .
  • Control experiments : Compare yields under varying conditions (e.g., anhydrous vs. ambient) .
  • Third-party validation : Collaborate with independent labs to verify results .

Advanced: What mechanistic insights can isotopic labeling provide for Pyridine-2-carbothioamide’s reactivity?

  • ¹³C labeling : Track thiocarbonyl group participation in metal coordination via 2D NMR .
  • Deuterium exchange : Probe proton transfer steps in acid-catalyzed reactions using D₂O .
  • Kinetic isotope effects : Compare reaction rates with ¹⁴N vs. ¹⁵N isotopes to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.